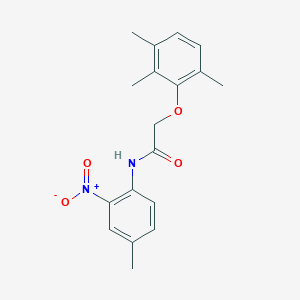![molecular formula C12H15NO6S2 B255154 Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate (INMPA) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. INMPA is a sulfonamide compound that is synthesized through a multi-step process involving the reaction of 2-nitro-4-(methylsulfanyl)aniline with isopropyl chloroacetate.
Mécanisme D'action
The mechanism of action of Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate involves the inhibition of the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a crucial role in maintaining the pH of the tumor microenvironment. Inhibition of CA IX by Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate has been shown to have several biochemical and physiological effects. It inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which plays a crucial role in maintaining the pH of the tumor microenvironment. Inhibition of CA IX by Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells. Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate has also been shown to have anti-inflammatory properties and can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in moderate yields. It has also been shown to have potent inhibitory activity against CA IX and COX-2, which makes it a promising compound for further research. However, Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate. One direction is to investigate its potential applications in other fields of scientific research, such as neurodegenerative diseases and infectious diseases. Another direction is to optimize the synthesis process to increase the yield and improve the purity of the compound. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate in vivo, as well as its potential toxicity and side effects. Finally, there is a need for the development of more potent and selective inhibitors of CA IX and COX-2, which could have potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate involves a multi-step process that starts with the reaction of 2-nitro-4-(methylsulfanyl)aniline with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final product. The yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Propriétés
Nom du produit |
Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate |
|---|---|
Formule moléculaire |
C12H15NO6S2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
propan-2-yl 2-(4-methylsulfanyl-2-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C12H15NO6S2/c1-8(2)19-12(14)7-21(17,18)11-5-4-9(20-3)6-10(11)13(15)16/h4-6,8H,7H2,1-3H3 |
Clé InChI |
POFKXUANVQBJJE-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CS(=O)(=O)C1=C(C=C(C=C1)SC)[N+](=O)[O-] |
SMILES canonique |
CC(C)OC(=O)CS(=O)(=O)C1=C(C=C(C=C1)SC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)


![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)

![Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B255097.png)
![Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)
![N-benzyl-4-{2-[3-(4-methoxyphenyl)acryloyl]hydrazino}-4-oxobutanamide](/img/structure/B255099.png)

![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)